Superior Selectivity Index for MAO-B over MAO-A within Its Chemical Class
In a head-to-head comparison within the same study, MAO-B-IN-24 (11h) demonstrated the highest selectivity index (SI) for MAO-B over MAO-A among all tested N-benzylated spiro pseudoindoxyl ketones [1]. It was 1.18-fold more selective than the most potent analog (11f) and 2.8-fold more selective than the next-most selective compound in the series (11d) [1]. The SI is calculated as the ratio of its IC50 for MAO-A to its IC50 for MAO-B.
| Evidence Dimension | Selectivity Index (SI) for MAO-B vs. MAO-A |
|---|---|
| Target Compound Data | SI = 14.01 |
| Comparator Or Baseline | Compound 11f: SI = 11.91; Compound 11d: SI = 5.00 |
| Quantified Difference | MAO-B-IN-24 has a 1.18x higher SI than 11f and a 2.8x higher SI than 11d. |
| Conditions | In vitro enzymatic assay using recombinant human MAO-A and MAO-B. |
Why This Matters
For researchers requiring a tool compound with the highest possible discrimination between MAO-B and MAO-A inhibition within this chemical series to minimize MAO-A-related off-target effects in their model, MAO-B-IN-24 is the most appropriate choice.
- [1] Perumal K, et al. An efficient method to access spiro pseudoindoxyl ketones: evaluation of indoxyl and their N-benzylated derivatives for inhibition of the activity of monoamine oxidases. RSC Adv. 2023 Aug 22;13(36):24925-24935. View Source
